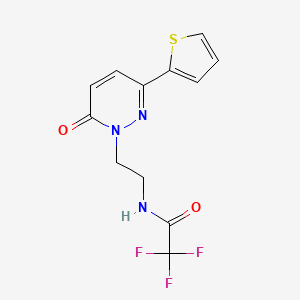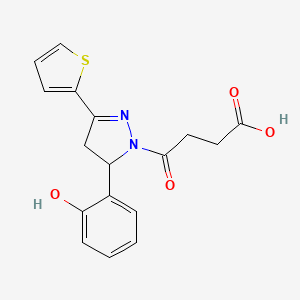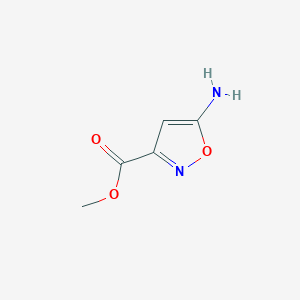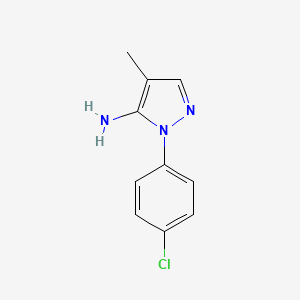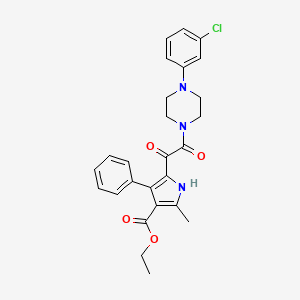![molecular formula C21H21NO4 B2527214 N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-54-7](/img/structure/B2527214.png)
N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-bacterial Activities
One study highlights the synthesis of functionalized furan-2-carboxamides, demonstrating significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These findings underscore the potential of furan-2-carboxamide derivatives in developing new antibacterial agents, particularly against NDM-positive bacteria A. baumannii, offering a promising route for combating antibiotic resistance (A. Siddiqa et al., 2022).
Antiprotozoal Agents
Another research area explores novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing their strong DNA affinity and potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. This suggests their potential as effective antiprotozoal agents, providing a new avenue for therapeutic intervention against protozoal infections (M. Ismail et al., 2004).
Anti-Tobacco Mosaic Virus (TMV) Activities
Research on furan-2-carboxylic acids from the roots and leaves of Nicotiana tabacum has identified compounds with high anti-TMV activity. These compounds exhibit inhibition rates comparable to positive controls, suggesting their potential as bioactive agents for TMV management (Yu-Ping Wu et al., 2018) and (Guangyong Yang et al., 2016).
Antimicrobial and Antioxidant Activity
The synthesis and investigation of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have shown promising antimicrobial and antioxidant activities. This highlights the potential application of furan-2-carboxamide derivatives in developing new antimicrobial and antioxidant compounds (K. Devi et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-24-19-7-5-4-6-18(19)22-21(23)20-13-12-17(26-20)14-25-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCYWQRPVWFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2527131.png)
![methyl 10-(3-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)


![6-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2H-pyran-2-one](/img/structure/B2527144.png)
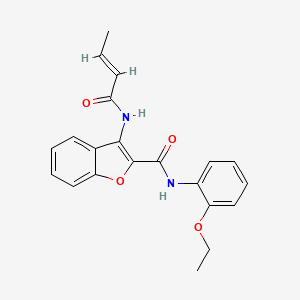
![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)
